Hirsutanonol 5-O-|A-D-glucopyranoside
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Overview
Description
Hirsutanonol 5-O-β-D-glucopyranoside is a diarylheptanoid derivative that can be isolated from the plant Alnus hirsuta . This compound exhibits significant hepatoprotective effects against tert-butyl hydroperoxide (t-BHP)-induced toxicity in HepG2 cells, with a protection rate of 42.8% . It is a natural product used primarily in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hirsutanonol 5-O-β-D-glucopyranoside is typically isolated from natural sources such as the stem bark of Alnus hirsuta . The isolation process involves extraction with solvents followed by chromatographic techniques to purify the compound
Industrial Production Methods
Industrial production methods for Hirsutanonol 5-O-β-D-glucopyranoside are not extensively detailed in the literature. The compound is generally obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Hirsutanonol 5-O-β-D-glucopyranoside undergoes various chemical reactions typical of diarylheptanoids. These reactions include:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve standard laboratory procedures such as refluxing and stirring at controlled temperatures.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Hirsutanonol 5-O-β-D-glucopyranoside, as well as substituted compounds with modified functional groups.
Scientific Research Applications
Hirsutanonol 5-O-β-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of diarylheptanoids and their chemical properties.
Medicine: Studied for its potential use in developing hepatoprotective drugs and other therapeutic agents.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Hirsutanonol 5-O-β-D-glucopyranoside involves its interaction with cellular pathways to exert hepatoprotective effects. The compound likely targets oxidative stress pathways, reducing the damage caused by reactive oxygen species (ROS) in liver cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hirsutanonol 5-O-β-D-glucopyranoside include:
Hirsutanonol: A related diarylheptanoid with similar biological activities.
Rubranoside A: Another diarylheptanoid with hepatoprotective properties.
Oregonin: A diarylheptanoid known for its anti-inflammatory and antioxidant activities.
Platyphylloside: A compound with similar chemical structure and biological effects.
Alnuside A: Another diarylheptanoid with comparable properties.
Uniqueness
Hirsutanonol 5-O-β-D-glucopyranoside is unique due to its specific glucoside moiety, which may enhance its solubility and bioavailability compared to other diarylheptanoids. Its significant hepatoprotective effects also make it a valuable compound for research and potential therapeutic applications .
Biological Activity
Hirsutanonol 5-O-β-D-glucopyranoside is a naturally occurring compound derived from the bark of Alnus hirsuta, a member of the Betulaceae family. This compound is classified as a diarylheptanoid and has garnered attention for its significant biological activities, particularly its hepatoprotective, antioxidative, and anti-inflammatory properties. This article delves into the biological activity of Hirsutanonol 5-O-β-D-glucopyranoside, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Hirsutanonol 5-O-β-D-glucopyranoside has a molecular formula of C₁₈H₁₈O₇ and a molecular weight of approximately 508.5 g/mol. Its structure features two phenolic rings connected by a seven-carbon chain, along with a glucopyranoside moiety that enhances its solubility and bioavailability compared to other diarylheptanoids.
1. Hepatoprotective Effects
Research indicates that Hirsutanonol 5-O-β-D-glucopyranoside exhibits significant hepatoprotective effects. It has been shown to mitigate oxidative stress in liver cells by reducing damage caused by reactive oxygen species (ROS). In particular, studies involving human hepatoma cell lines (HepG2) demonstrated that this compound can protect against t-butyl hydroperoxide-induced toxicity .
Table 1: Hepatoprotective Activity of Hirsutanonol 5-O-β-D-glucopyranoside
Study | Model | Observations |
---|---|---|
Sati et al. (2017) | HepG2 Cells | Reduced ROS levels; improved cell viability under oxidative stress conditions |
ResearchGate Study | Primary Rat Hepatocytes | Significant reduction in cell death due to oxidative agents |
2. Antioxidative Activity
The antioxidative properties of Hirsutanonol 5-O-β-D-glucopyranoside contribute to its hepatoprotective effects. The compound's ability to scavenge free radicals plays a crucial role in minimizing cellular damage. Various assays have confirmed its effectiveness in reducing oxidative stress markers in vitro .
3. Anti-inflammatory Properties
In addition to its hepatoprotective and antioxidative effects, Hirsutanonol 5-O-β-D-glucopyranoside has demonstrated anti-inflammatory activity. It inhibits pro-inflammatory cytokines and modulates inflammatory pathways, which may have implications for treating chronic inflammatory diseases.
The biological activities of Hirsutanonol 5-O-β-D-glucopyranoside are primarily attributed to its interaction with cellular pathways involved in oxidative stress and inflammation. The compound enhances cellular defense mechanisms, potentially activating Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathways that regulate antioxidant responses .
Case Studies
Several studies have explored the therapeutic potential of Hirsutanonol 5-O-β-D-glucopyranoside:
- Study on HepG2 Cells : This study indicated that treatment with Hirsutanonol significantly reduced cell apoptosis induced by oxidative stress, highlighting its potential as a protective agent in liver diseases .
- Animal Model Research : In vivo studies using animal models demonstrated that administration of Hirsutanonol improved liver function markers and reduced histopathological damage in liver tissues following exposure to toxic agents .
Comparative Analysis with Related Compounds
Hirsutanonol 5-O-β-D-glucopyranoside shares structural similarities with other diarylheptanoids, which also exhibit biological activities. The following table compares various compounds with their respective biological activities:
Table 2: Comparison of Diarylheptanoids
Compound Name | Biological Activity | Unique Features |
---|---|---|
Hirsutanonol | Hepatoprotective | Parent compound with similar structure |
Rubranoside A | Hepatoprotective | Similar diarylheptanoid |
Oregonin | Anti-inflammatory | Broader anti-inflammatory effects |
Platyphylloside | Antioxidant | Different biological effects |
Alnuside A | Hepatoprotective | Comparable properties |
Properties
Molecular Formula |
C25H32O11 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one |
InChI |
InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2/t16-,21+,22+,23-,24+,25+/m0/s1 |
InChI Key |
LDAXQCVBWKSHLB-NAPQKZHBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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